molecular formula C23H23FN4O4 B10999802 N-[2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

N-[2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B10999802
M. Wt: 438.5 g/mol
InChI Key: XWKSCILHFRTLEE-UHFFFAOYSA-N
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Description

N-[2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that belongs to the quinazolinone family This compound is characterized by its unique structure, which includes a quinazolinone core, a pyrrolidine ring, and various functional groups such as fluoro, methoxy, and oxo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by reacting 2-aminobenzamide with an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Fluoro and Methyl Groups: The fluoro and methyl groups can be introduced through electrophilic substitution reactions using reagents such as fluorine gas or methyl iodide.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be formed by cyclization of an appropriate precursor, such as an amino acid derivative, under acidic or basic conditions.

    Coupling Reactions: The final step involves coupling the quinazolinone core with the pyrrolidine ring and the methoxyphenyl group using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimization of reaction conditions, and the development of continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

N-[2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents such as dichloromethane or ethanol.

Major Products Formed

    Oxidation: Oxo derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

The biological activity of N-[2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is primarily attributed to its interaction with specific molecular targets, which include various enzymes and receptors involved in critical cellular processes.

Antibacterial and Antifungal Properties

Research indicates that this compound exhibits significant antibacterial and antifungal properties. It disrupts bacterial DNA replication mechanisms, similar to fluoroquinolones, which inhibit DNA gyrase activity. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains are summarized below:

BacteriaMIC (μg/mL)
Staphylococcus aureus50
Escherichia coli100
Pseudomonas aeruginosa150
Bacillus subtilis75

These results suggest that the compound is particularly effective against Staphylococcus aureus , indicating its potential for treating bacterial infections.

Anticancer Activity

This compound has shown promise as an anticancer agent. Studies have demonstrated its ability to inhibit specific kinases involved in cell signaling pathways, which are crucial for cancer cell proliferation and survival. For instance, it may induce cell cycle arrest at the S-phase, thereby preventing cancer cell growth.

Case Studies

Several studies have highlighted the efficacy of this compound in various experimental models:

  • Anticancer Efficacy : In vitro studies demonstrated significant growth inhibition in cancer cell lines such as SNB-19 and OVCAR-8, with percent growth inhibitions exceeding 85% in some cases.
  • Enzyme Inhibition Studies : The compound was evaluated for its ability to inhibit key kinases involved in cancer progression, showing promising results that warrant further investigation into its mechanisms of action.

Mechanism of Action

The mechanism of action of N-[2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses. The exact molecular targets and pathways involved depend on the specific biological context and the functional groups present in the compound.

Comparison with Similar Compounds

N-[2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide can be compared with other similar compounds, such as:

    Quinazolinone Derivatives: Compounds with a similar quinazolinone core but different functional groups, such as N-[2-(6-chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide.

    Pyrrolidine Derivatives: Compounds with a similar pyrrolidine ring but different substituents, such as N-[2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Biological Activity

N-[2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The compound can be characterized by the following chemical properties:

PropertyValue
Molecular FormulaC22H24FN5O2
Molecular Weight407.45 g/mol
CAS Number1574411-21-4
LogP2.8754
Polar Surface Area57.316 Ų

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit antimicrobial and anticancer properties. The mechanism involves the inhibition of key enzymes and pathways, similar to other quinazoline derivatives.

Antimicrobial Activity

Research indicates that compounds similar to this one exhibit significant antimicrobial effects. For instance, derivatives of quinazoline have been shown to inhibit bacterial growth through disruption of cell wall synthesis and interference with protein synthesis pathways .

Anticancer Activity

The compound's structure suggests potential activity against cancer cells. Quinazoline derivatives are known to target multiple signaling pathways involved in tumor growth and metastasis, including the inhibition of the epidermal growth factor receptor (EGFR) pathway .

Case Studies and Research Findings

  • Antimicrobial Efficacy
    A study evaluating a series of quinazoline derivatives found that compounds with similar structural motifs demonstrated potent activity against various bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 0.5 to 8 µg/mL, indicating strong antimicrobial potential .
  • Anticancer Properties
    In vitro studies have shown that related compounds significantly reduce cell viability in several cancer cell lines, including breast and lung cancer cells. The IC50 values were reported around 10 µM, suggesting effective cytotoxicity . Molecular docking studies confirmed binding affinity to the ATP-binding site of kinases involved in cancer progression.
  • Structure-Activity Relationship (SAR)
    The SAR analysis indicated that the presence of fluorine in the quinazoline ring enhances biological activity due to increased lipophilicity and improved binding interactions with target proteins .

Properties

Molecular Formula

C23H23FN4O4

Molecular Weight

438.5 g/mol

IUPAC Name

N-[2-(6-fluoro-2-methyl-4-oxoquinazolin-3-yl)ethyl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C23H23FN4O4/c1-14-26-20-7-6-16(24)11-19(20)23(31)27(14)9-8-25-22(30)15-10-21(29)28(13-15)17-4-3-5-18(12-17)32-2/h3-7,11-12,15H,8-10,13H2,1-2H3,(H,25,30)

InChI Key

XWKSCILHFRTLEE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2)F)C(=O)N1CCNC(=O)C3CC(=O)N(C3)C4=CC(=CC=C4)OC

Origin of Product

United States

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